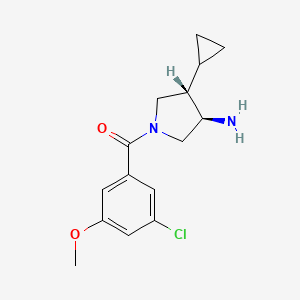
(3R*,4S*)-1-(3-chloro-5-methoxybenzoyl)-4-cyclopropylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multicomponent reactions, which are pivotal in creating complex molecules with cyclopropyl and pyrrolidine structures. A notable method includes the one-pot interaction of specific reagents to produce derivatives with significant biological activity, highlighting the step-economy and cost-effectiveness of such synthetic routes (Sydorenko et al., 2022).
Molecular Structure Analysis
Molecular structure elucidation often employs NMR, LC-MS, IR, and UV spectra, which confirm the presence of key structural motifs. Prototropic amino/imino tautomerism, observed through spectral analysis, indicates the dynamic nature of such compounds in solution (Sydorenko et al., 2022).
Chemical Reactions and Properties
The chemical reactivity includes interactions with various reagents, leading to a range of derivatives. The synthesis of derivatives often explores the compound's capacity to undergo transformations, such as reductive amination, highlighting its versatility in chemical synthesis (Becerra et al., 2021).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in various environments. X-ray crystallography provides insights into the molecule's solid-state structure, revealing interactions that stabilize the crystal lattice (Butcher et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles, electrophiles, and various reagents, determine the compound's utility in organic synthesis and potential biological applications. Its interactions with biomolecules can be studied through biochemical assays, providing a foundation for therapeutic use (Sydorenko et al., 2022).
Eigenschaften
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(3-chloro-5-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-20-12-5-10(4-11(16)6-12)15(19)18-7-13(9-2-3-9)14(17)8-18/h4-6,9,13-14H,2-3,7-8,17H2,1H3/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIUSIDGUZZYMI-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CC(C(C2)N)C3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)N2C[C@@H]([C@H](C2)N)C3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-methylthieno[2,3-d]pyrimidin-4-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5643298.png)
![(1S*,5R*)-N-benzyl-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5643318.png)
![3-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5643320.png)
![2-[5-(2-cyclopropyl-4-methylpyrimidin-5-yl)-1-(2,3-dimethylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5643324.png)
![1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5643326.png)

![{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5643339.png)
![3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5643355.png)
![5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5643359.png)
![9-(3-phenoxypropanoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5643369.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide](/img/structure/B5643372.png)


![N-{[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5643402.png)